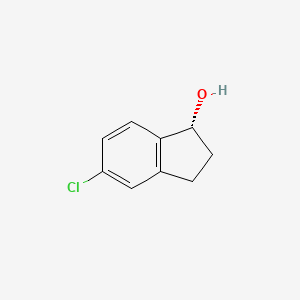

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Description

Properties

IUPAC Name |

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUNFVYUDYDQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351630-00-6 | |

| Record name | (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block

Executive Summary

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (CAS: 103028-80-4 for (R)-isomer; 119660-31-0 generic/salt) represents a critical pharmacophore in asymmetric synthesis. While its enantiomer, the (1S)-congener, is widely recognized as the precursor to the oxadiazine insecticide Indoxacarb , the (1R)-isomer serves a distinct and vital role in medicinal chemistry. It functions primarily as a high-fidelity gateway to (1S)-5-chloro-1-aminoindanes via stereochemical inversion strategies (Mitsunobu or sulfonate displacement) and is essential for Structure-Activity Relationship (SAR) "chiral switch" studies in kinase inhibitor development.

This guide details the scalable synthesis, quality control, and strategic application of this chiral scaffold, moving beyond basic literature to provide process-ready insights.

Chemical Profile & Stereochemical Significance[1][2][3][4][5][6][7]

The utility of (1R)-5-chloro-1-indanol lies in its rigid bicyclic structure. The chlorine atom at the C5 position provides an electronic handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the C1 chiral center dictates the spatial arrangement of pharmacophores.

| Property | Specification |

| IUPAC Name | (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Chiral Center | C1 (R-configuration) |

| Key Reactivity | Benzylic alcohol (prone to elimination/substitution); C5-Aryl halide |

| Primary Utility | Precursor to (1S)-amines (via inversion); Chiral auxiliary; SAR Probe |

The "Inversion" Strategy

In drug development, accessing chiral amines via direct asymmetric reductive amination can be challenging due to low enantioselectivity or catalyst poisoning. A robust alternative is to synthesize the (1R)-alcohol with high enantiomeric excess (ee) and subject it to nucleophilic substitution (Sₙ2) to generate the (1S)-amine or (1S)-ether . This guide focuses on this "Chiral Switch" capability.

Synthetic Routes to High Enantiopurity[9]

Two primary methodologies dominate the production of (1R)-5-chloro-1-indanol: Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis .

Comparative Analysis of Synthetic Routes

| Feature | Route A: Ru-Catalyzed ATH | Route B: Biocatalytic Reduction (KRED) |

| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Ketoreductase (KRED) / ADH |

| Hydrogen Source | Formic Acid / Triethylamine | Glucose / Isopropanol (via cofactor recycling) |

| Enantioselectivity | >95% ee (Tunable via ligand) | >99% ee (Enzyme dependent) |

| Scalability | High (Kg to Ton scale) | High (Fermentation dependent) |

| Cost Driver | Ruthenium metal price | Enzyme engineering/licensing |

| Green Metric | Moderate (Organic solvents) | Excellent (Aqueous media) |

Protocol: Asymmetric Transfer Hydrogenation (ATH)[8][10]

This protocol utilizes the Noyori-Ikariya type catalyst system. To obtain the (1R)-alcohol , we employ the (S,S)-TsDPEN ligand. Note the counter-intuitive nomenclature: the (S,S)-ligand typically yields the (R)-alcohol for aryl ketones in this class.

Reagents

-

Substrate: 5-chloro-1-indanone

-

Catalyst Precursor: [RuCl₂(p-cymene)]₂[1]

-

Ligand: (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Solvent: Dichloromethane (DCM) or Methanol

-

Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

Step-by-Step Methodology

-

Catalyst Formation (In-situ):

-

In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%).

-

Add anhydrous DCM and stir at room temperature for 20 minutes. The solution typically turns deep orange/red.

-

Expert Tip: Ensure complete exclusion of oxygen; Ru-hydride species are air-sensitive.

-

-

Reaction Initiation:

-

Add 5-chloro-1-indanone (1.0 equiv) to the catalyst solution.

-

Cool the mixture to 0°C to maximize enantioselectivity.

-

Slowly add the Formic Acid/TEA mixture (3-5 equiv of formate).

-

Causality: The slow addition prevents an exotherm that could degrade the kinetic resolution, lowering ee.

-

-

Monitoring & Workup:

-

Monitor via HPLC (see Section 5).[2] Reaction is typically complete in 4-12 hours.

-

Quench with water. Extract with DCM.

-

Wash organic layer with saturated NaHCO₃ (to remove Formic Acid) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate to upgrade ee from ~95% to >99%.

-

Mechanism of Action (ATH)

The following diagram illustrates the catalytic cycle, highlighting the metal-ligand bifunctional mechanism where the proton and hydride are delivered simultaneously to the ketone.

Figure 1: Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation targeting the (1R)-alcohol.

Downstream Application: The Stereoinversion Pathway[12]

The most powerful application of (1R)-5-chloro-1-indanol is its conversion into (1S)-functionalized indanes . This is critical when the biological target requires the (S)-configuration (e.g., certain sodium channel blockers), but the direct synthesis of the (S)-amine is inefficient.

Workflow: (1R)-Alcohol to (1S)-Azide/Amine

This pathway utilizes the Mitsunobu Reaction or Mesylation/Displacement , both proceeding via Sₙ2 mechanisms with Walden inversion.

-

Activation: Convert (1R)-alcohol to a leaving group (Mesylate) or activate with DEAD/PPh₃.

-

Displacement: Nucleophilic attack by Azide (N₃⁻).

-

Reduction: Staudinger reduction to the amine.

Figure 2: Stereochemical inversion strategy converting the (1R)-alcohol building block into the (1S)-amine.

Quality Control & Analytics

Trust in a chiral building block relies on rigorous analytics.

-

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic absorption) and 220 nm.

-

Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns, but this must be validated with a racemic standard.

-

-

Optical Rotation:

-

Literature value (approx):

(c=1, CHCl₃) for the (R)-isomer (Note: Sign can vary by solvent; always verify with chiral HPLC).

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

-

Tao, J., & Xu, J.-H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology, 13(1), 43-50. (Context for KRED reduction of indanones). Link

-

Shibata, T., et al. (2001). Highly Enantioselective Catalytic Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. (Specific protocols for indanone derivatives). Link

-

ChemicalBook. (2024). Product entry for 5-chloro-2,3-dihydro-1H-inden-1-ol.[4][5][6] Link

Sources

- 1. Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7 [matrix-fine-chemicals.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1H-Inden-1-ol, 5-chloro-2,3-dihydro-, (-)- | 147592-14-1 [chemicalbook.com]

Technical Master Guide: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The following is an in-depth technical guide on (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol , designed for researchers and process chemists.

Optimized Asymmetric Synthesis & Pharmaceutical Applications[1]

Executive Summary & Strategic Value

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (1R)-5-Cl-Indanol ) is a privileged chiral building block in the synthesis of bioactive pharmacophores.[1] Its rigid bicyclic structure, combined with the lipophilic chlorine substituent at the C5 position, makes it a critical scaffold for:

-

CNS Active Agents: Precursor to chiral aminoindanes , a structural motif found in MAO-B inhibitors (e.g., Rasagiline analogs) and melatonin receptor agonists.[1]

-

Agrochemicals: A key intermediate in the synthesis of cellulose biosynthesis inhibitors like Indaziflam .[1]

-

Chiral Resolution Agents: The high crystallinity of its derivatives allows for use in diastereomeric salt resolutions.[1]

This guide details the Asymmetric Transfer Hydrogenation (ATH) route, selected for its scalability, atom economy, and absence of high-pressure hydrogen requirements compared to traditional hydrogenation.[1]

Mechanistic Foundation: Why This Route?

The synthesis relies on Noyori’s Metal-Ligand Bifunctional Catalysis . Unlike classical hydride reductions (NaBH₄) which yield racemates, or CBS reductions which require stoichiometric borane, ATH utilizes a Ruthenium-arene complex with a chiral diamine ligand.[1]

The Causality of Enantiocontrol

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Mechanism: The reaction proceeds via a 16-electron Ru-hydride intermediate. The chiral ligand [(R,R)-TsDPEN] creates a "chiral pocket" that sterically discriminates between the pro-R and pro-S faces of the incoming 5-chloro-1-indanone.

-

CH/NH Interaction: The simultaneous delivery of a hydride (from Ru) and a proton (from the ligand's NH) to the ketone oxygen stabilizes the transition state via hydrogen bonding, lowering the activation energy for the specific enantiomer.[1]

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation of 5-chloro-1-indanone.

Experimental Protocol: Self-Validating System

Objective: Synthesis of (1R)-5-chloro-1-indanol with >95% ee and >90% isolated yield.

Reagents & Materials

| Component | Role | Specification |

| 5-Chloro-1-indanone | Substrate | Purity >98% (HPLC) |

| RuCl(p-cymene)[(R,R)-TsDPEN] | Catalyst | 0.5 - 1.0 mol% loading |

| Formic Acid / Triethylamine | H-Donor | 5:2 Azeotropic mixture |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

1. Catalyst Activation (In-Situ):

-

In a flame-dried Schlenk flask under Nitrogen, charge [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%).

-

Add anhydrous DCM (5 mL/g substrate) and TEA (2 eq). Stir at 25°C for 30 mins. The solution should turn deep orange/red, indicating formation of the active 16e- Ru-complex.

2. Asymmetric Reduction:

-

Add 5-chloro-1-indanone (1.0 eq) to the catalyst solution.

-

Slowly inject the Formic Acid/TEA azeotrope (3.0 eq of formate) via syringe pump over 10 minutes to prevent exotherm spikes.

-

Critical Control Point: Monitor internal temperature. Maintain 25-30°C. Higher temperatures degrade enantioselectivity (ee drops ~1% per 5°C rise).

3. Reaction Monitoring (Self-Validation):

-

Sample at 4 hours. Perform TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of ketone spot (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

-

Note: If conversion <90%, add 10% more H-donor mixture; do not add more catalyst (catalyst death is rarely the limiting factor here).

4. Work-up & Purification:

-

Quench with water (10 mL/g). Separate organic layer.

-

Wash aqueous layer with DCM (2x). Combine organics.

-

Wash combined organics with sat. NaHCO₃ (remove residual formic acid) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Hexane/Toluene for ultra-high ee (>99%).

Characterization & Quality Control

To ensure scientific integrity, the product must meet the following criteria.

Analytical Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 92–94 °C (Lit. value for similar chloro-indanols).

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 5.25 (t, 1H, CH-OH), 3.05 (m, 1H), 2.85 (m, 1H), 2.55 (m, 1H), 1.98 (m, 1H).

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:i-PrOH (95:5).

-

Flow Rate: 1.0 mL/min.

-

Retention Times: (1R)-isomer typically elutes second on OD-H (verify with racemic standard).

-

Acceptance Criteria: >98% chemical purity, >95% ee.

-

Absolute Configuration Assignment

For 1-indanols, the (S)-enantiomer is typically (+) and the (R)-enantiomer is (-) .[1]

-

Target Rotation: [α]D²⁰ ≈ -30.0° (c=1, CHCl₃) for the (1R) isomer.

-

Validation: Confirm via X-ray crystallography if a heavy atom derivative (e.g., p-bromobenzoate ester) is prepared.

Downstream Applications (Workflow)

The (1R)-alcohol is rarely the end product.[1] It serves as a chiral handle for nucleophilic substitution with inversion (Walden Inversion) to generate (1S)-aminoindanes, or retention via specific protecting groups.[1]

Figure 2: Synthetic utility of (1R)-5-chloro-1-indanol in drug development.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

-

Wulff, H., et al. (2000).[2] Design of a Potent and Selective Inhibitor of the Intermediate-Conductance Ca2+-Activated K+ Channel, IK1: A Potential Immunosuppressant.[1][2] Proceedings of the National Academy of Sciences, 97(14), 8151–8156. (Context for chloro-indane pharmacophores). Link

-

PubChem Database. (2025).[1] 5-Chloro-1-indanone (Compound CID 142599). National Library of Medicine. Link

-

Yi, X., et al. (2022).[1] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Link

Sources

- 1. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation-based approach to support early drug discovery and development efforts: a case study with enteric microencapsulation dosage form development for a triarylmethane derivative TRAM-34; a novel potential immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Synthesis Protocols for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in the Total Synthesis of the Insecticide Indoxacarb

Introduction: The Critical Role of Chirality in Modern Agrochemicals

The development of highly effective and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Indoxacarb, a potent oxadiazine insecticide, exemplifies this principle through its unique mode of action and favorable safety profile.[1][2] The insecticidal activity of Indoxacarb is primarily attributed to its (S)-enantiomer, which acts as a voltage-gated sodium channel blocker in insects.[3] Consequently, the stereoselective synthesis of Indoxacarb is of paramount importance to maximize its efficacy and minimize off-target effects. A key chiral building block in the industrial synthesis of (S)-Indoxacarb is (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol. This application note provides a detailed overview of the synthesis of this crucial intermediate and its application in the total synthesis of Indoxacarb, aimed at researchers, scientists, and professionals in drug and pesticide development.

The Strategic Importance of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The indanone moiety forms a core structural component of Indoxacarb. The precise stereochemistry at the C-1 position of the indene ring system, introduced via the chiral alcohol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, directly dictates the final stereochemistry of the active (S)-Indoxacarb. The synthesis of this chiral alcohol is therefore a critical control point in the overall manufacturing process. The primary route to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol involves the asymmetric reduction of the prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (commonly known as 5-chloro-1-indanone).

This document outlines two robust and widely employed methods for this asymmetric reduction: the Noyori-type asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Synthesis of the Precursor: 5-Chloro-1-indanone

The synthesis of the starting material, 5-chloro-1-indanone, is a well-established process. A common industrial method involves the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) to yield the desired indanone.[4][5]

Part 1: Asymmetric Synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

The enantioselective reduction of 5-chloro-1-indanone is the pivotal step in establishing the required stereocenter. Below are detailed protocols for two leading methodologies.

Methodology 1: Noyori-Type Asymmetric Transfer Hydrogenation

Principle: The Noyori asymmetric hydrogenation and its variant, asymmetric transfer hydrogenation (ATH), are powerful methods for the enantioselective reduction of ketones.[6][7] These reactions typically employ ruthenium catalysts coordinated with chiral diamine-diphosphine ligands, such as BINAP or TsDPEN.[8][9] For transfer hydrogenation, a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope is used in place of hydrogen gas.[8][9]

Experimental Protocol:

Diagram of the Noyori-Type Asymmetric Transfer Hydrogenation Workflow:

Caption: Workflow for Noyori-Type Asymmetric Transfer Hydrogenation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Purity |

| 5-Chloro-1-indanone | 42348-86-7 | 166.60 | >98% |

| [RuCl((S,S)-TsDPEN)(p-cymene)] | 192139-90-5 | 674.21 | >98% |

| Isopropanol | 67-63-0 | 60.10 | Anhydrous |

| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | >98% |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous |

| Saturated aq. NH4Cl | N/A | N/A | N/A |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 | N/A |

Step-by-Step Procedure:

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chloro-1-indanone (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous isopropanol to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Catalyst and Base Preparation: In a separate glovebox or under a stringent inert atmosphere, prepare a stock solution of the Ru-((S,S)-TsDPEN) catalyst and potassium tert-butoxide in anhydrous isopropanol.

-

Reaction Initiation: Add the catalyst solution (typically 0.1-1 mol%) and the base (typically 2-5 mol%) to the reaction flask.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

-

Characterization: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

Principle: The CBS reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[10][11] It utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to facilitate the stereoselective hydride transfer to the ketone.[12][13]

Experimental Protocol:

Diagram of the Corey-Bakshi-Shibata (CBS) Reduction Workflow:

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Purity |

| 5-Chloro-1-indanone | 42348-86-7 | 166.60 | >98% |

| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.18 | 1 M in Toluene |

| Borane-dimethyl sulfide complex (BH3·SMe2) | 13292-87-0 | 75.97 | ~10 M |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |

| Methanol | 67-56-1 | 32.04 | Anhydrous |

| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | N/A |

| Ethyl acetate | 141-78-6 | 88.11 | N/A |

| Saturated aq. NaHCO3 | 144-55-8 | 84.01 | N/A |

| Brine | N/A | N/A | N/A |

| Anhydrous Na2SO4 | 7757-82-6 | 142.04 | N/A |

Step-by-Step Procedure:

-

Reactor Setup: To a dry, oven-baked, three-necked flask equipped with a dropping funnel and under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Reagent Addition: Add anhydrous THF and cool the solution to 0°C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: In the dropping funnel, prepare a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction at 0°C until completion, as monitored by TLC or HPLC (typically 1-4 hours).

-

Work-up: Quench the reaction by the very slow, dropwise addition of methanol at 0°C.

-

Acidification and Extraction: Add 1 M HCl and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Part 2: Application in the Total Synthesis of Indoxacarb

The newly synthesized (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a versatile intermediate for the construction of the indeno[1,2-e][1][3][14]oxadiazine core of Indoxacarb. The subsequent synthetic steps involve the formation of this heterocyclic system. While multiple patented routes exist, a representative pathway is outlined below.

Synthetic Pathway Overview:

Caption: Simplified synthetic route from the chiral indanol to Indoxacarb.

Causality in Subsequent Transformations:

-

Activation of the Hydroxyl Group: The hydroxyl group of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is first activated, for instance, by conversion to a good leaving group like a mesylate or tosylate. This step is crucial for the subsequent nucleophilic substitution.

-

Introduction of the Hydrazine Moiety: The activated indanol derivative is then reacted with a suitable hydrazine derivative. This step introduces the nitrogen atoms that will form part of the oxadiazine ring. The stereochemistry established in the chiral alcohol is retained through this S_N2-type reaction, leading to an inversion of configuration at the C-1 position, which ultimately results in the desired (S)-configuration in the final product.

-

Formation of the Oxadiazine Ring: The resulting intermediate undergoes cyclization to form the indeno[1,2-e][1][3][14]oxadiazine heterocyclic system. This is often achieved by reaction with a phosgene equivalent or a chloroformate.

-

Final Carbomethoxylation: The final step typically involves the N-acylation with methyl chloroformate to install the carbomethoxy group, yielding Indoxacarb.

Conclusion

The enantioselective synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a critical enabling step in the efficient and stereocontrolled total synthesis of the insecticide Indoxacarb. Methodologies such as Noyori-type asymmetric transfer hydrogenation and CBS reduction provide reliable and scalable protocols for accessing this key chiral intermediate with high enantiopurity. The protocols and insights provided herein are intended to equip researchers and process chemists with the foundational knowledge to implement these important transformations in their own synthetic endeavors.

References

-

Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

-

Gondi, V. B., & Kundu, B. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-pauciflorial F and (−)-lepidiol A. RSC Advances, 11(41), 25353-25365. [Link]

-

Chen, Y., et al. (2025). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 10, 306-310. [Link]

- DuPont de Nemours and Company. (2019). Preparation method for s-indoxacarb. WO2019233209A1.

-

Zhejiang University. (2021). PREPARATION METHOD FOR S-INDOXACARB. EP3804853A1. [Link]

-

ResearchGate. (2012). Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

-

Xiao, J., et al. (2003). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 5(23), 4441-4443. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

Herres-Pawlis, S., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(42), 15092-15097. [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

-

Bode Research Group. (2015). Asymmetric Hydrogenation. [Link]

-

Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 808603. [Link]

-

Organic & Biomolecular Chemistry. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines catalyzed by a chiral perhydro-1,3-benzoxazine. [Link]

-

Gicquel, M., & Ackermann, L. (2016). Enantioselective Syntheses of Indanes: From Organocatalysis to C–H Functionalization. Chemical Society Reviews, 45(5), 1343-1357. [Link]

- Henan Normal University. (2016). Preparation method of (+)

- Xu, Z., et al. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A.

- DuPont de Nemours and Company. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. US5475152A.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]

Application Note: Scale-Up Synthesis of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Part 1: Executive Summary & Strategic Route Selection

The chiral alcohol (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (1R)-5-Cl-Indanol ) is a high-value pharmacophore found in various sodium channel blockers and inhibitors of hif-2alpha. Its synthesis at scale presents two primary challenges: enantiomeric purity (>99% ee) and process safety during the reduction of the electron-deficient ketone.

While enzymatic reduction (KREDs) is a viable alternative, this guide details the Asymmetric Transfer Hydrogenation (ATH) route using a Ru(II)-sulfonyldiamine (Noyori-Ikariya type) catalyst. This choice is driven by three factors:

-

Scalability: ATH avoids high-pressure hydrogenators (required for asymmetric hydrogenation) and complex fermentation equipment (required for biocatalysis).

-

Cost-Efficiency: The catalyst load is low (S/C > 1000), and the ligand is commercially available.

-

Robustness: The reaction tolerates the chloro-substituent well, unlike some heterogeneous hydrogenations where dehalogenation can occur.

Part 2: Detailed Protocols & Scientific Logic

Retrosynthetic Analysis & Process Flow

The synthesis consists of two main stages:

-

Precursor Synthesis: Friedel-Crafts cyclization to form 5-chloro-1-indanone.[1][2]

-

Asymmetric Reduction: Ru-catalyzed transfer hydrogenation to yield the (1R)-alcohol.

Stage 1: Synthesis of 5-Chloro-1-Indanone (Precursor)[1][2]

Note: If commercial 5-chloro-1-indanone is available with purity >98%, skip to Stage 2. For GMP campaigns, internal synthesis allows for better impurity control.

Reaction Logic: The cyclization of 3-(3-chlorophenyl)propanoic acid using polyphosphoric acid (PPA) or SOCl₂/AlCl₃ is standard. We utilize the SOCl₂/AlCl₃ method for scale-up as it avoids the viscous, difficult-to-stir nature of PPA, despite the need for careful gas scrubbing.

Protocol (1.0 kg Scale):

-

Chlorination: Charge a glass-lined reactor with 3-(3-chlorophenyl)propanoic acid (1.0 kg, 5.42 mol) and Dichloromethane (DCM) (5 L).

-

Add Thionyl Chloride (1.2 eq, 0.77 kg) dropwise at 20-25°C.

-

Heat to reflux (40°C) for 3 hours. Monitor by HPLC/GC until acid is consumed (<0.5%).

-

Distillation: Distill off excess SOCl₂ and solvent under reduced pressure. Re-dissolve residue in fresh DCM (5 L).

-

Cyclization: Cool the solution to 0-5°C.

-

Add Aluminum Chloride (AlCl₃) (1.1 eq, 0.80 kg) portion-wise via a solids addition funnel. Critical: Control addition rate to maintain internal temperature <10°C.

-

Stir at 20°C for 4 hours.

-

Quench: Slowly transfer the reaction mixture into ice-water (10 kg) with vigorous stirring. Safety: Highly exothermic; HCl evolution.

-

Workup: Separate phases. Wash organic layer with 1N HCl, then sat. NaHCO₃, then brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Heptane/Toluene (9:1) to yield off-white crystals.

-

Target Yield: 85-90%

-

Purity: >98% (a/a)[3]

-

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Logic: The reduction utilizes the Noyori-Ikariya mechanism . The Ruthenium center coordinates with the hydrido (H⁻) and the amine proton (H⁺), delivering them in a concerted manner to the ketone C=O bond.

-

Stereoselectivity: For 1-indanone derivatives, the (R,R)-TsDPEN ligand typically directs the hydride attack to form the (1R) alcohol (based on quadrant projection models where the phenyl ring of indanone fits the open quadrant).

-

Hydrogen Source: The Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) is used. It acts as an irreversible hydrogen donor, driving the reaction to completion.

Materials:

-

Substrate: 5-Chloro-1-indanone (500 g, 3.0 mol)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-90-5). Loading: S/C = 1000 (0.1 mol%).

-

H-Donor: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or Methanol. (DCM is preferred for solubility).

Protocol (500 g Scale):

-

Inertion: Purge a 5 L reactor with Nitrogen (N₂) for 15 minutes.

-

Charging: Charge 5-Chloro-1-indanone (500 g) and DCM (2.5 L). Degas the solution by bubbling N₂ for 20 mins.

-

Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1.9 g, 3.0 mmol). Stir until dissolved (deep red/orange solution).

-

Reagent Addition: Slowly add the FA/TEA complex (750 mL) via dropping funnel over 30 minutes.

-

Note: Mild exotherm and CO₂ evolution may occur. Ensure venting is open to a scrubber.

-

-

Reaction: Heat to 30°C and stir for 12-24 hours.

-

IPC (In-Process Control): Monitor by HPLC (Chiralpak AD-H or similar).[3] Target: >99% conversion.

-

-

Quench: Cool to 20°C. Add Water (2.0 L) to wash out salts and excess amine.

-

Phase Separation: Separate the organic layer.[4] Wash with 1N HCl (to remove residual TEA) and then Water .

-

Scavenging (Optional): If Ru levels are high (>10 ppm), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C, then filter.

-

Concentration: Evaporate DCM under reduced pressure to obtain a solid residue.

Purification & Crystallization[4][5][6][7][8]

Achieving >99% ee is critical. If the crude reaction yields 95-97% ee, recrystallization is required to upgrade the optical purity.

-

Solvent System: Toluene / Heptane .

-

Procedure:

-

Dissolve crude solid in Toluene (1.5 vol, ~750 mL) at 60-70°C.

-

Slowly add Heptane (3.0 vol, ~1500 mL) while maintaining temperature.

-

Cool slowly (10°C/hour) to 0-5°C.

-

Hold at 0°C for 4 hours.

-

-

Filtration: Filter the white crystals and wash with cold Heptane.

-

Drying: Vacuum oven at 40°C for 12 hours.

Final Specifications:

-

Appearance: White crystalline solid.[3]

-

Yield: 85-92% (from ketone).

-

Chemical Purity: >99.5% (HPLC).

-

Enantiomeric Excess: >99.5% ee (Chiral HPLC).

-

Residual Ru: <10 ppm.

Part 3: Visualization & Data

Process Workflow Diagram

Caption: Integrated process flow for the synthesis of (1R)-5-Cl-Indanol from acid precursor.

Catalytic Cycle (Noyori ATH)

Caption: Simplified Noyori-Ikariya catalytic cycle showing hydride transfer and catalyst regeneration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<90%) | Catalyst poisoning or wet solvent. | Ensure solvents are degassed and dry.[3] Increase Temp to 35°C. |

| Low ee (<95%) | Temperature too high or wrong ligand. | Lower reaction temp to 20°C. Verify (R,R)-ligand identity. |

| Ru Residue (>10 ppm) | Inefficient aqueous wash. | Use thiol-based scavenger (SiliaMetS) or activated carbon wash. |

| Oiling out during cryst. | Cooling too fast. | Re-heat to clear solution; cool at 5°C/hr; seed with pure crystal. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

- Palmer, M., et al. (2005). Process Development for the Large-Scale Synthesis of a 5-Chloro-1-indanone Derivative. Organic Process Research & Development, 9(1), 71-76.

-

Wu, X., et al. (2006). Aqueous Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 45(40), 6718-6722. Link

-

BenchChem Application Note. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives. Link

-

Sigma-Aldrich Technical Bulletin. Asymmetric Transfer Hydrogenation using Ru-TsDPEN Catalysts. Link

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]

Experimental procedure for enzymatic resolution of 5-chloro-2,3-dihydro-1H-inden-1-ol

Application Note & Process Protocol

Executive Summary & Scientific Rationale

The enantiopure compound (S)-5-chloro-2,3-dihydro-1H-inden-1-ol (hereafter (S)-5-chloro-1-indanol) is a critical chiral intermediate in the synthesis of Indoxacarb , a broad-spectrum oxadiazine insecticide.[1] While chemical oxidation methods (e.g., using TBHP) exist, they often suffer from lower enantioselectivity or require hazardous heavy metal catalysts.

This protocol details the Enzymatic Kinetic Resolution (EKR) of racemic 5-chloro-1-indanol via lipase-catalyzed transesterification.[1] This method exploits the inherent chirality of the enzyme active site to selectively acylate one enantiomer (typically the R-isomer), leaving the desired (S)-alcohol unreacted with high optical purity (

Why Enzymatic Resolution?

-

Green Chemistry: Operates at mild temperatures (

) and neutral pH. -

High Selectivity: Lipases like CALB (Candida antarctica Lipase B) typically exhibit an Enantiomeric Ratio (

) -

Scalability: The use of immobilized enzymes allows for catalyst recycling and easy downstream processing.

Mechanistic Principles

The process relies on Kazlauskas’ Rule for the resolution of secondary alcohols. The lipase distinguishes between the two enantiomers based on the spatial arrangement of the medium (

For 1-indanol derivatives, CALB favors the acylation of the (R)-enantiomer .[1]

-

Fast Reaction:

-

Slow Reaction:

By stopping the reaction at approximately 50% conversion, we isolate the unreacted (S)-alcohol (target) and the (R)-ester (byproduct/recyclable).

Diagram 1: Kinetic Resolution Pathway

Caption: Stereoselective acetylation of the (R)-enantiomer by CALB, yielding the high-purity (S)-alcohol.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| Racemic 5-chloro-1-indanol | >98% | Substrate | Solid, mp 93-95°C. |

| Novozym 435 | Immobilized | Biocatalyst | Candida antarctica Lipase B on acrylic resin.[1] |

| Vinyl Acetate | Anhydrous | Acyl Donor | Irreversible donor; produces acetaldehyde byproduct. |

| Toluene | HPLC Grade | Solvent | Hydrophobic solvents preserve the enzyme's water layer. |

| MTBE | HPLC Grade | Alt. Solvent | Good for solubility; slightly lower |

Equipment

-

Orbital Shaker (temperature controlled).

-

HPLC with Chiral Column (Chiralpak AD-H or OD-H).[1]

-

Rotary Evaporator.[1]

-

Glassware: 20 mL scintillation vials (screening), 250 mL round-bottom flasks (scale-up).

Experimental Protocol

Phase 1: Analytical Method Development (Pre-requisite)

Before starting the reaction, establish a baseline for separating enantiomers.

-

Column: Daicel Chiralpak AD-H (

mm).[1] -

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Expected Retention: (S)-alcohol (approx. 8 min), (R)-alcohol (approx. 10 min), Esters (elute earlier).

Phase 2: Reaction Protocol (Gram-Scale)[1]

Objective: Resolution of 1.0 g of racemic substrate.

-

Substrate Preparation: Dissolve 1.0 g (5.9 mmol) of racemic 5-chloro-1-indanol in 20 mL of Toluene . Ensure complete dissolution.

-

Note: If solubility is an issue, add 5% v/v MTBE, but pure toluene is preferred for maximum enantioselectivity.

-

-

Acyl Donor Addition: Add 1.6 mL (17.7 mmol, 3 eq) of Vinyl Acetate.

-

Scientific Insight: Use of an irreversible acyl donor (vinyl ester) drives the equilibrium forward because the byproduct (acetaldehyde) tautomerizes and cannot reverse the reaction.

-

-

Enzyme Initiation: Add 50 mg of Novozym 435 (5% w/w relative to substrate).

-

Tip: Pre-dry the enzyme in a desiccator if the environment is humid, as excess water promotes hydrolysis over transesterification.

-

-

Incubation: Place the flask in an orbital shaker at 30°C and 200 rpm .

-

Caution: Do not exceed 40°C; while the enzyme is stable, higher temperatures can lower the enantiomeric ratio (

).

-

-

Monitoring (The 50% Rule): Sample 50 µL of the mixture every 2 hours. Dilute in mobile phase and inject into HPLC.

-

Target Endpoint: Stop when conversion (

) reaches 50-52% . -

At

, the theoretical

-

-

Termination & Workup:

-

Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. (Save the enzyme; it can be washed with acetone and reused).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil containing the (S)-alcohol and (R)-acetate.[1]

-

-

Purification: Perform Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

The (R)-acetate (less polar) elutes first.

-

The (S)-alcohol (more polar) elutes second.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step decision matrix for the kinetic resolution process.

Data Analysis & Calculations

To validate the trustworthiness of the protocol, calculate the Enantiomeric Ratio (

Key Formulas:

-

Conversion (

): -

Enantiomeric Ratio (

):

Acceptance Criteria:

| Parameter | Target Value | Action if Failed |

|---|

| Conversion (

Troubleshooting & Optimization

Water Activity ( ) Control

Lipases require a micro-aqueous layer to maintain conformation.

-

Issue: Reaction rate is too slow.

-

Fix: The solvent might be too dry. Add a specific amount of water (e.g., equilibrate solvent to

using salt hydrate pairs like Na2HPO4).

Enzyme Recycling

Novozym 435 is expensive.[1] To reuse:

-

Wash with dry Toluene (2x) to remove substrate.

-

Wash with Acetone (1x) to remove polar contaminants.

-

Air dry.[1]

-

Note: Activity typically drops by 10-15% after 5 cycles.[1]

References

-

De Almeida, L. A., et al. (2024).[4] Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.[4]

-

Kainuma, M., et al. (2018).[5] Preparation of Optically Active 2,2-Disubstituted 5-Hydroxychromenes by Enzymatic Resolution of Racemic Esters. Heterocycles.

-

Gundersen, M. A., et al. (2021).[6] Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers. ResearchGate.

-

Xu, J., et al. (2017). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering.

Sources

- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 3. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol as a chiral auxiliary in asymmetric synthesis

This Application Note and Protocol Guide details the use of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (herein referred to as (1R)-5-chloro-1-indanol ) in asymmetric synthesis. While widely recognized as a critical chiral building block for the insecticide Indoxacarb , this molecule also functions as a potent chiral auxiliary for the resolution of racemic acids and as a scaffold for chiral ligand design.

Executive Summary

(1R)-5-chloro-1-indanol is a halogenated chiral secondary alcohol derived from 5-chloro-1-indanone. Its rigid bicyclic structure, combined with the electronic influence of the chlorine substituent at the C5 position, makes it a highly effective chiral auxiliary and building block .

In pharmaceutical and agrochemical development, it serves two primary functions:

-

Chiral Building Block: It is the direct precursor (via inversion or retention strategies) to the oxadiazine insecticide Indoxacarb (specifically the S-enantiomer active ingredient).

-

Resolving Agent: The rigid indane backbone allows for efficient chiral discrimination when esterified with racemic carboxylic acids, facilitating separation via crystallization or chromatography.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol |

| Common Name | (R)-5-Chloro-1-indanol |

| CAS Number | 1202677-93-7 (Generic), 194657-93-1 (R-isomer specific ref needed) |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (1R)-configuration |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low solubility in water |

| Key Reactivity | Hydroxyl group esterification; Nucleophilic substitution (SN2) |

Protocol A: Asymmetric Synthesis of (1R)-5-Chloro-1-Indanol

Methodology: Asymmetric Transfer Hydrogenation (ATH)

The most robust method to access high-enantiopurity (1R)-5-chloro-1-indanol is via Ru-catalyzed Asymmetric Transfer Hydrogenation of 5-chloro-1-indanone. This protocol utilizes the Noyori-Ikariya class of catalysts, ensuring >95% ee.[1]

Materials & Reagents

-

Catalyst: RuCl (0.5 mol%).

-

Note: To obtain the (1R) -alcohol, use the (R,R) -diamine ligand complex.

-

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: Dichloromethane (DCM) or Water (for green chemistry variants).

Step-by-Step Procedure

-

Catalyst Preparation: In a glovebox or under Argon, weigh RuCl (10 mg, 0.015 mmol) into a reaction flask.

-

Substrate Addition: Add 5-chloro-1-indanone (500 mg, 3.0 mmol) to the flask.

-

Solvent/Reductant: Add degassed HCOOH/Et₃N azeotrope (2.5 mL).

-

Reaction: Stir the mixture at 28°C for 14–24 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[4][5][6]

-

Quench & Workup:

-

Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

-

Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/IPA to upgrade ee if necessary, or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

Quality Control (QC)

-

Chiral HPLC: Chiralcel OD-H or OJ-H column.

-

Mobile Phase: Hexane:Isopropanol (90:10), 1.0 mL/min.

-

Expected Results:

-

Major Peak: (1R)-isomer (typically elutes second on OD-H, verify with standard).

-

Target ee: >98%.

-

Application Note: Use as a Chiral Auxiliary/Resolving Agent

While (1R)-5-chloro-1-indanol is a building block, it functions as a chiral auxiliary when used to resolve racemic carboxylic acids. The steric bulk of the chloro-indane system creates a highly differentiated environment for diastereomeric separation.

Mechanism of Action

-

Derivatization: The (1R)-alcohol is coupled with a racemic acid (±)-R-COOH using DCC/DMAP.

-

Discrimination: The rigid "roof-shape" of the indane ring imposes facial bias, making the resulting diastereomeric esters separable by physical means.

-

Recovery: Post-separation, the auxiliary is cleaved via hydrolysis, yielding the pure chiral acid and recovering the (1R)-5-chloro-1-indanol.

Diagram 1: Resolution Workflow

The following diagram illustrates the workflow for using (1R)-5-chloro-1-indanol to resolve a racemic acid.

Caption: Workflow for using (1R)-5-chloro-1-indanol as a recyclable chiral auxiliary for acid resolution.

Industrial Context: The Indoxacarb Connection[13][14]

The most authoritative application of this scaffold is in the synthesis of Indoxacarb .

-

Role: The 5-chloro-1-indanone skeleton is the core of the Indoxacarb molecule.

-

Stereochemistry: The bioactive form of Indoxacarb possesses an (S) -configuration at the junction.

-

Strategic Use:

-

The (1R)-alcohol can be converted to the (S)-amine or (S)-ether via SN2 inversion (Mitsunobu reaction or activation/displacement).

-

Alternatively, oxidative kinetic resolution of the racemic alcohol allows isolation of the desired enantiomer.

-

Diagram 2: Indoxacarb Synthesis Pathway

Caption: Stereoselective route to Indoxacarb utilizing (1R)-5-chloro-1-indanol with stereochemical inversion.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Ensure solvents are degassed. Use fresh HCOOH/TEA azeotrope. |

| Low Enantioselectivity (<90% ee) | Temperature too high or wrong ligand. | Lower reaction temperature to 20°C. Verify (R,R)-TsDPEN purity. |

| Racemization during Workup | Acidic conditions. | Use neutral workup. Indanols are sensitive to benzylic cation formation in strong acid. |

| Poor Separation of Diastereomers | Similar polarity of esters. | Switch from Silica to C18 Reverse Phase or try recrystallization in EtOH. |

References

-

Noyori, R., & Hashiguchi, S. (1997).[7][8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

DuPont. (2001).[9] Indoxacarb: Technical Bulletin. FAO Specifications and Evaluations for Agricultural Pesticides.

-

Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry.

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.[4][5][7][10]

-

Sigma-Aldrich. (2025). Product Specification: 5-Chloro-1-indanone.

Sources

- 1. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]

- 2. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42348-86-7|5-Chloro-1-indanone|BLD Pharm [bldpharm.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 6. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has led medicinal chemists to increasingly focus on chiral molecules. The specific three-dimensional arrangement of atoms in a chiral drug can significantly influence its pharmacological activity.[1][2][3][4] This guide delves into the application of a versatile chiral building block, (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, in the synthesis of medicinally important compounds. We will explore its synthesis, its crucial role as a chiral intermediate, and provide detailed protocols for its utilization in the development of neuroprotective agents and other bioactive molecules.

Introduction: The Significance of the Chiral Indanol Scaffold

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] The introduction of a hydroxyl group at the 1-position of the indane ring system, creating an indanol, provides a key functional handle for further molecular elaboration. When this hydroxyl group is in a specific stereochemical orientation, as in (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol, it opens the door to the synthesis of enantiomerically pure drugs, which is critical for optimizing therapeutic outcomes.[1][][8] The chloro-substituent at the 5-position further allows for diverse functionalization, making this molecule a highly valuable intermediate in drug discovery programs.

Synthetic Pathways to a Key Precursor: 5-Chloro-1-indanone

The journey to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its precursor ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). A common and efficient method for its preparation is through an intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid or its corresponding acid chloride.

Protocol 1: Synthesis of 5-Chloro-1-indanone

This protocol outlines a laboratory-scale synthesis of 5-chloro-1-indanone, a critical precursor for the chiral alcohol.

Materials:

-

3-(3-chlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(3-chlorophenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is used in the next step without further purification.

-

Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Acid Chloride: Dissolve the crude acid chloride from step 2 in dry dichloromethane and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl. This will hydrolyze the aluminum complexes.

-

Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-chloro-1-indanone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-chloro-1-indanone as a solid.

Causality of Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are more reactive in Friedel-Crafts acylation.

-

Aluminum chloride is a strong Lewis acid that activates the acid chloride for the intramolecular electrophilic aromatic substitution.

-

Dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

-

Quenching with ice and HCl is crucial to safely decompose the reactive aluminum complexes and protonate the intermediate.

-

Washing with NaHCO₃ removes any unreacted acid and acidic byproducts.

Enantioselective Reduction: Accessing the (1R)-Chloro-indanol

The stereospecific reduction of 5-chloro-1-indanone is the pivotal step to obtain the desired (1R)-enantiomer of 5-chloro-2,3-dihydro-1H-inden-1-ol. This can be achieved through various methods, including the use of chiral reducing agents or enzymatic catalysis.

Chiral Borane Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. It employs a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric borane source with high enantioselectivity.

Protocol 2: CBS-Catalyzed Enantioselective Reduction of 5-Chloro-1-indanone

This protocol details the asymmetric reduction of 5-chloro-1-indanone to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol using a CBS catalyst.

Materials:

-

5-Chloro-1-indanone

-

(R)-CBS-oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the (R)-CBS catalyst (typically 5-10 mol%) in anhydrous THF.

-

Borane Addition: Cool the catalyst solution to 0°C and slowly add the borane-dimethyl sulfide complex or borane-THF complex. Stir for 15 minutes at this temperature.

-

Substrate Addition: Dissolve 5-chloro-1-indanone in anhydrous THF and add it dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This will decompose the excess borane.

-

Work-up: Add 1M HCl and stir for 30 minutes. Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol.

-

Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

-

(R)-CBS catalyst: This chiral catalyst forms a complex with borane, creating a sterically hindered environment that directs the hydride delivery to one face of the ketone, leading to the formation of the (1R)-alcohol.

-

Borane source: BH₃·SMe₂ or BH₃·THF are common and convenient sources of borane for the reduction.

-

Anhydrous conditions: The reagents are sensitive to moisture, which can decompose the borane and the catalyst.

-

Low temperature: Performing the reaction at 0°C or lower generally improves the enantioselectivity.

-

Methanol quench: Methanol reacts with the excess borane in a controlled manner.

Biocatalytic Reduction

Enzymes, particularly ketoreductases, offer a green and highly selective alternative for the synthesis of chiral alcohols.[9][10] These biocatalysts can operate under mild conditions and often provide excellent enantioselectivity.

Conceptual Protocol: Enzymatic Reduction of 5-Chloro-1-indanone

A general workflow for an enzymatic reduction would involve screening a library of ketoreductases to identify an enzyme that reduces 5-chloro-1-indanone to the (1R)-alcohol with high conversion and enantioselectivity. The reaction typically involves the enzyme, the substrate, and a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase).

Application in the Synthesis of Neuroprotective Agents: The Case of Rasagiline

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a key precursor for the synthesis of (R)-1-aminoindan, which is the core of the anti-Parkinson's drug, Rasagiline.[11][12] Rasagiline is an irreversible inhibitor of monoamine oxidase-B (MAO-B) and is used for the treatment of idiopathic Parkinson's disease.[11]

The synthesis of Rasagiline from the chiral alcohol involves the conversion of the hydroxyl group into a good leaving group, followed by substitution with an amino group and subsequent propargylation.

Protocol 3: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) from (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol (Conceptual Pathway)

This protocol outlines a plausible synthetic route to Rasagiline starting from the chiral alcohol.

Part A: Conversion of Alcohol to Amine

-

Activation of the Hydroxyl Group: Convert the hydroxyl group of (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol into a better leaving group, for example, by mesylation or tosylation. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

-

Azide Substitution: The resulting mesylate or tosylate can then be reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the corresponding (S)-1-azido-5-chloro-2,3-dihydro-1H-indene via an Sₙ2 reaction, which proceeds with inversion of stereochemistry.

-

Reduction of Azide: The azide is then reduced to the primary amine, (R)-1-amino-5-chloro-2,3-dihydro-1H-indane, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C).

Part B: Propargylation of the Amine

-

Reaction with Propargyl Halide: The resulting (R)-1-amino-5-chloro-2,3-dihydro-1H-indane is reacted with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield (R)-5-chloro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine.

-

Dehalogenation (if necessary): If the final target is Rasagiline (which is unsubstituted at the 5-position), a dehalogenation step would be required. This could potentially be achieved through catalytic hydrogenation under specific conditions that selectively remove the chlorine atom. Alternatively, starting with 1-indanone would lead directly to Rasagiline. The chloro-substituent, however, offers a handle for creating analogs.

**dot

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. ajrconline.org [ajrconline.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of chiral intermediates for pharmaceuticals. (2003) | Ramesh N. Patel | 32 Citations [scispace.com]

- 11. mansapublishers.com [mansapublishers.com]

- 12. guidechem.com [guidechem.com]

Troubleshooting & Optimization

Technical Support Center: Catalyst Removal for (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Executive Summary & Operational Context

You are likely synthesizing (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). While this chemistry delivers high enantiomeric excess (ee), it leaves residual Ruthenium (Ru) species that are often tightly chelated and difficult to remove.

The Challenge:

-

Regulatory Limit: Under ICH Q3D , Ruthenium is a Class 2B impurity.[1][2] For an oral drug product with a daily dose of ≤10 g, the Permitted Daily Exposure (PDE) is typically 100 µ g/day , translating to a concentration limit of 10 ppm in the API.[3]

-

Chemical Risk: Your target molecule is a benzylic alcohol . Aggressive acidic treatments to remove metal can cause dehydration (elimination) to the corresponding indene or racemization via a carbocation intermediate.

This guide provides a modular troubleshooting approach, moving from gentle scavenging to advanced crystallization.

Process Workflow Visualization

The following diagram outlines the decision tree for purification. Note the critical "QC Check" points to prevent processing material that has already degraded.

Figure 1: Purification workflow prioritizing bulk metal removal via scavenging followed by crystallization for optical purity.

Module A: Diagnostic & Assessment

Q: How do I accurately measure Ru residuals in this specific matrix?

A: Standard XRF (X-ray Fluorescence) often lacks the sensitivity for <10 ppm detection in organic matrices.

-

Recommendation: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .

-

Sample Prep: Digest 50 mg of sample in concentrated

(trace metal grade) using a closed-vessel microwave digestion system to ensure volatile Ru oxides are not lost.

Q: My crude product is dark/black. Does this mean Ru load is high?

A: Not necessarily. Ru-TsDPEN decomposition products are intensely colored even at low concentrations. Do not rely on visual color as a quantitative metric.

Module B: Scavenger Protocols (The "Heavy Lifting")

Q: Which scavenger is best for Ru-TsDPEN removal?

A: The TsDPEN ligand creates a robust complex. Simple silica often fails. You require a "Soft Acid / Soft Base" interaction.

-

Top Choice: Thiol-functionalized Silica (Si-Thiol) . The sulfur atom has a high affinity for Ru(II).

-

Alternative: Activated Carbon (Specialized Grades) . E.g., chemically activated wood-based carbons (like DARCO® KB-G) often outperform steam-activated coconut shell carbons for organometallics.

Protocol: Batch Scavenging

-

Solvent: Dissolve crude (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol in THF or 2-MeTHF (10 volumes). Avoid MeOH if using silica, as it can interfere with binding sites.

-

Loading: Add Si-Thiol (SiliCycle or equivalent) at 5-10 wt% relative to the substrate mass.

-

Temperature: Heat to 40-50°C for 4-12 hours.

-

Why heat? Ligand exchange (Ru-Ligand to Ru-Thiol) has a high activation energy. Room temperature scavenging is often too slow for this specific catalyst.

-

-

Filtration: Filter hot through a 0.45 µm pad (Celite can be added).

-

Wash: Wash the cake with 2 volumes of hot THF.

Comparative Scavenger Efficiency (Typical Data)

| Scavenger Type | Functional Group | Mechanism | Est. Ru Reduction | Risk |

| Si-Thiol | -SH (Mercaptan) | Ligand Exchange | 85-95% | Low |

| Si-DMT | Dimercaptotriazine | Chelation | 90-98% | Low |

| Si-SCX | Sulfonic Acid | Ion Exchange | 40-60% | HIGH (Racemization) |

| Activated Carbon | N/A | Adsorption | 50-80% | Yield Loss |

Module C: Crystallization (The "Polishing" Step)

Q: Can I rely solely on crystallization?

A: Only if the initial Ru load is <100 ppm. Crystallization is a purification event, but metal complexes can become occluded (trapped) within the crystal lattice of the indanol.

Q: What solvent system maximizes Ru rejection?

A: (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol crystallizes well from Toluene/Heptane .

-

Mechanism: Ru-catalyst residues are highly soluble in toluene but generally do not co-crystallize with the alcohol when pushed out by heptane.

Protocol:

-

Dissolve the scavenged oil in Toluene (3-4 volumes) at 60°C.

-

Slowly add n-Heptane (2 volumes) while maintaining temperature.

-

Cool slowly to 20°C (ramp rate: 10°C/hour) to grow large, pure crystals.

-

If oiling occurs, seed with pure crystal at 40°C.

-

Cool further to 0-5°C and age for 2 hours.

-

Filter and wash with cold Heptane/Toluene (3:1).

Module D: Critical Troubleshooting (Racemization Risks)

Q: I used an acidic scavenger (SCX) and my ee% dropped. Why?

A: You are working with a benzylic alcohol . In the presence of strong acids (like sulfonic acid resins), the hydroxyl group is protonated and leaves as water, forming a planar carbocation. This destroys the chiral center.

Mechanism Visualization:

Figure 2: Acid-catalyzed racemization pathway of benzylic alcohols.

Q: How do I prevent this?

-

Avoid Acidic Resins: Do not use SCX or sulfonic acid functionalized silica.

-

Monitor pH: Ensure your workup (post-quench) is neutral (pH 6-8).

-

Limit Heat: If you must use slightly acidic conditions, keep temperatures <30°C.

References & Authority

-

International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[4][5] Defines the PDE limits for Ruthenium (Class 2B) in drug products. Link

-

Noyori, R., et al. Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts. J. Am. Chem. Soc. 1996, 118, 2548–2559. Establishes the catalyst structure and stability profile. Link

-

Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Adv.[6] Synth. Catal. 2004, 346, 889–900. (Foundational text on scavenger mechanisms applicable to Ru). Link

-

Biotage Application Note. Ruthenium Remediation Strategies. (Demonstrates Si-Thiol efficacy for Ru-carbene and Ru-arene complexes). Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific Quality Management System (QMS) before GMP implementation.

Sources

- 1. labcorp.com [labcorp.com]

- 2. alfachemic.com [alfachemic.com]

- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 4. rsquarel.org [rsquarel.org]

- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 6. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]

Validation & Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This guide provides an in-depth technical comparison of the three primary synthetic routes for the enantioselective reduction of the prochiral ketone precursor, 5-chloro-1-indanone, to the desired (1R)-chiral alcohol.

The analysis focuses on Noyori asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction, evaluating each based on performance, cost, scalability, safety, and environmental impact. While direct comparative data for the synthesis of this specific molecule is not always available in published literature, this guide draws upon established principles and analogous transformations to provide a robust framework for decision-making in a research and development setting.

The Precursor: Synthesis of 5-chloro-1-indanone